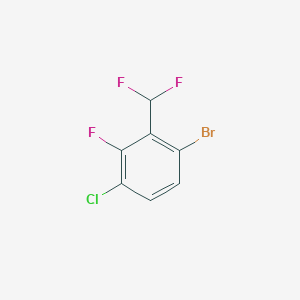

1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene

Description

1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene (CAS: 1628524-81-1) is a polyhalogenated aromatic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol . Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 3), and a difluoromethyl group (position 2). This arrangement of electron-withdrawing substituents confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .

The compound is commercially available with a purity of ≥95% but is listed as discontinued by some suppliers (e.g., Biosynth) .

Properties

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOGCPERKIYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where benzene is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps such as:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring.

Purification: Techniques like distillation or recrystallization to obtain the pure compound.

Quality Control: Ensuring the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Electrophiles: Alkyl halides, acyl chlorides.

Catalysts: Palladium, copper, iron.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its role in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene and analogous halogenated benzene derivatives:

Key Insights:

Chlorine at position 4 (vs. position 2 or 3 in analogs) may direct electrophilic substitution to specific ring positions, influencing downstream derivatization .

Fluorination Impact: The compound’s three fluorine atoms (one aromatic, two in CF₂H) improve lipid solubility and bioavailability compared to less fluorinated analogs (e.g., 1-bromo-3-chloro-5-fluorobenzene) . Difluoromethyl groups are known to mimic alcohols or ethers in drug design, offering metabolic resistance compared to hydroxyl or methyl groups .

Commercial Availability :

- The target compound is less accessible than simpler derivatives (e.g., 1-bromo-2-chloro-4-fluorobenzene), with some suppliers listing it as discontinued .

Biological Activity

1-Bromo-4-chloro-2-(difluoromethyl)-3-fluorobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including multiple halogen substituents, enhance its reactivity and interaction with biological targets, making it a compound of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

Its molecular weight is approximately 259.45 g/mol. The structural arrangement includes a bromine atom at the first position, a chlorine atom at the fourth position, a difluoromethyl group at the second position, and a fluorine atom at the third position of the benzene ring. This configuration contributes to its distinct chemical properties and biological reactivity.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogens can enhance binding affinity to enzymes or receptors, potentially modulating their activity. This modulation can influence key biochemical pathways, making it relevant in pharmacological contexts.

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound. It has shown efficacy in inhibiting specific fungal strains by disrupting cellular processes or inhibiting enzyme activity crucial for fungal growth and reproduction.

Enzyme Inhibition

The compound's halogenated structure allows it to engage in various biochemical interactions. It may inhibit specific enzymes involved in metabolic pathways, which could be critical for developing antifungal agents or other therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving halogenation reactions or coupling processes that introduce the difluoromethyl group into the aromatic system. These synthetic routes are essential for producing the compound with desired purity levels for research and application purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.